molecular formula C7H10ClNO B1289407 (4-Aminophenyl)-methanol hydrochloride CAS No. 170926-25-7

(4-Aminophenyl)-methanol hydrochloride

Cat. No.: B1289407
CAS No.: 170926-25-7
M. Wt: 159.61 g/mol
InChI Key: DXHHFZDBCRBJOY-UHFFFAOYSA-N
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Description

(4-Aminophenyl)-methanol hydrochloride is an organic compound with the molecular formula C7H10ClNO It is a derivative of 4-aminophenol, where the hydroxyl group is replaced by a methanol group, and it is further converted to its hydrochloride salt

Biochemical Analysis

Biochemical Properties

(4-Aminophenyl)-methanol hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . This compound’s ability to coordinate with transition metals makes it valuable in synthetic chemistry and biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, potentially altering the pathways and leading to changes in gene expression . Additionally, its impact on cellular metabolism can result in altered metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it acts as a bidentate ligand, coordinating with transition metals to facilitate biochemical reactions . These interactions are crucial for its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have provided insights into its temporal effects, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause organ damage or other toxic effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in oxidative deamination, leading to changes in the levels of specific metabolites . These interactions are essential for understanding its role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed to specific tissues, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization helps elucidate its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)-methanol hydrochloride typically involves the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol, followed by conversion to the hydrochloride salt. The reduction can be achieved using hydrogenation over a palladium catalyst or by using reducing agents such as tin(II) chloride in an acidic medium .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)-methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form 4-aminobenzaldehyde or 4-aminobenzoic acid under controlled conditions.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over palladium or platinum catalysts, or chemical reduction using tin(II) chloride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.

    Reduction: 4-Aminobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Aminophenyl)-methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential antimicrobial properties and as a building block for biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: A precursor to (4-Aminophenyl)-methanol hydrochloride, commonly used in the synthesis of paracetamol.

    4-Aminobenzyl alcohol: An intermediate in the synthesis of this compound.

    4-Aminobenzoic acid: A related compound with applications in the synthesis of folic acid and other pharmaceuticals.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of an amino group and a methanol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-aminophenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHHFZDBCRBJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170926-25-7
Record name Benzenemethanol, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170926-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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